molecular formula C13H18N4O2 B14958921 1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B14958921
M. Wt: 262.31 g/mol
InChI Key: FMEWNRRAKSUNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a pyrimidinyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Pyrimidinyl Group: This step involves nucleophilic substitution reactions where the pyrimidinyl group is attached to the pyrrolidine ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group, using reagents like halides or nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

1-tert-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents, which may exhibit different biological activities.

    Pyrimidinyl Compounds: Molecules containing the pyrimidinyl group, which may have varying effects based on the attached functional groups.

    Carboxamide Compounds: Compounds with carboxamide groups, which can differ in their reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

1-tert-butyl-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)17-8-9(7-10(17)18)11(19)16-12-14-5-4-6-15-12/h4-6,9H,7-8H2,1-3H3,(H,14,15,16,19)

InChI Key

FMEWNRRAKSUNCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.